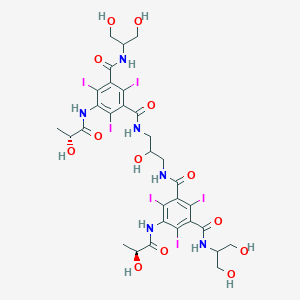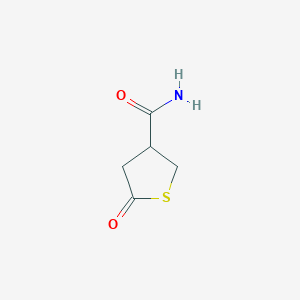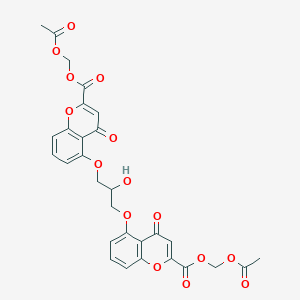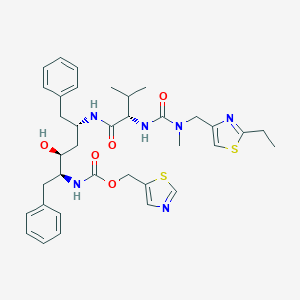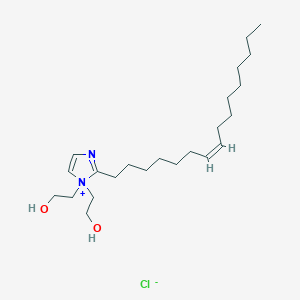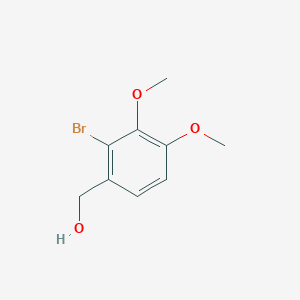
(2-Bromo-3,4-dimethoxyphenyl)methanol
Übersicht
Beschreibung
The compound “(2-Bromo-3,4-dimethoxyphenyl)methanol” is a brominated methoxyphenyl derivative. While the specific compound is not directly mentioned in the provided papers, its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of bromophenols, which are structurally related to “(2-Bromo-3,4-dimethoxyphenyl)methanol”, has been explored. For instance, a series of new bromophenols were synthesized through demethylation of compounds such as “(2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone” and its derivatives . This suggests that a similar approach could potentially be applied to synthesize “(2-Bromo-3,4-dimethoxyphenyl)methanol” by modifying the functional groups accordingly.
Molecular Structure Analysis
The molecular structure of “(2-Bromo-3,4-dimethoxyphenyl)methanol” would include a bromine atom attached to the benzene ring, which is further substituted with methoxy groups. The presence of these groups can influence the reactivity and interaction of the molecule with various biological targets, as seen in the inhibitory properties of similar bromophenols .
Chemical Reactions Analysis
The reactivity of brominated compounds is often characterized by their ability to undergo further chemical transformations. For example, the study on the kinetics of reactions of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol provides insights into the debromination process, which could be relevant to understanding the reactivity of “(2-Bromo-3,4-dimethoxyphenyl)methanol” under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-3,4-dimethoxyphenyl)methanol” can be inferred from related compounds. Bromophenols synthesized in one study showed effective inhibitory activity against human cytosolic carbonic anhydrase II, indicating that the bromine and methoxy substituents contribute to the biological activity of these molecules . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, suggests that brominated methoxyphenyl derivatives can serve as effective chemical protective groups .
Wissenschaftliche Forschungsanwendungen
Electrophilic Aromatic Bromination
(Xu Yong-nan, 2012) discusses a method for synthesizing methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting the utility of (2-Bromo-3,4-dimethoxyphenyl)methanol in organic synthesis. This approach is significant for its use of less corrosive and toxic materials in the bromination of aromatic ethers.
Carbonic Anhydrase Inhibition
(H. T. Balaydın et al., 2012) explores the synthesis of derivatives of (2-Bromo-3,4-dimethoxyphenyl)methanol and their role in inhibiting human carbonic anhydrase II. These findings are vital for drug development targeting conditions like glaucoma and epilepsy.
Synthesis of Biologically Active Compounds
(Yusuf Akbaba et al., 2010) focuses on the total synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This research highlights the chemical's potential in synthesizing biologically active compounds.
O-Demethylation in Bromination
(Yasin Çetinkaya et al., 2011) describes the selective O-demethylation observed during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone. This research provides insight into the reactivity of methoxy groups in aromatic compounds.
Synthesis of Bromophenols
(H. T. Balaydın et al., 2010) discusses the synthesis of bromophenols from (2-Bromo-3,4-dimethoxyphenyl)methanol and their antioxidant properties. The study contributes to the understanding of potential applications in antioxidant therapies.
Inhibition of Metabolic Enzymes
(Necla Oztaskin et al., 2022) examines the inhibition of enzymes like acetylcholinesterase and carbonic anhydrase by new bromophenol derivatives synthesized from (2-Bromo-3,4-dimethoxyphenyl)methanol. This research is significant for therapeutic applications in diseases like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-bromo-3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546994 | |
| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3,4-dimethoxyphenyl)methanol | |
CAS RN |
72912-38-0 | |
| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



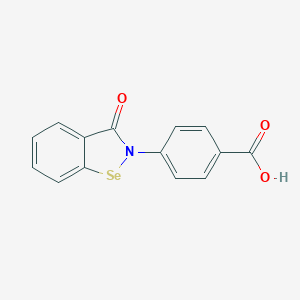
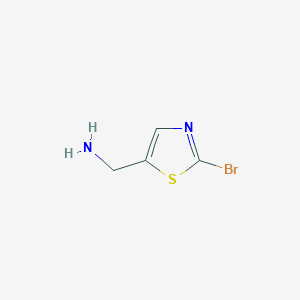
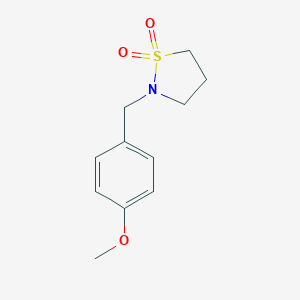


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
